5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Description
5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PIPES, and it has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Anxiolytic Activity
Background: Anxiety disorders are prevalent and can significantly impact well-being. Benzodiazepines and other anxiolytics act on the central nervous system (CNS) by enhancing gamma amino butyric acid (GABA) neurotransmission, inducing CNS depression .
Research Findings::- Notably, compounds 5b, 5c, and 5f demonstrated outstanding anxiolytic efficacy in both in silico and in vivo tests .
Dopamine D2 Receptor Agonist
Background: Parkinson’s disease is characterized by dopamine deficiency. Designing compounds that act as dopamine D2 receptor agonists with antioxidant properties is crucial for potential therapeutic interventions.
Research Findings::- Compound KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole) was designed as a potential dopamine D2 receptor agonist with antioxidant activity for Parkinson’s disease treatment .
Cytotoxicity Studies
Background: Understanding the cytotoxic effects of compounds is essential for drug development and cancer research.
Research Findings::Novel Triazole Derivative
Background: Triazole derivatives have diverse pharmacological properties and attract attention for drug development.
Research Findings::properties
IUPAC Name |
6-methoxy-2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-3-10-24(21,22)20-8-6-19(7-9-20)12-16-17-14-5-4-13(23-2)11-15(14)18-16/h4-5,11H,3,6-10,12H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSILGSWXPPQVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole |
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